3-(4-Fluorophenyl)thiophene-2-carboxylic acid
Overview
Description
Thiophene-2-carboxylic acid is an organic compound with the formula SC4H3CO2H. It is one of two monocarboxylic acids of thiophene, the other being thiophene-3-carboxylic acid .
Synthesis Analysis
Thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .Molecular Structure Analysis
The molecular structure of thiophene-2-carboxylic acid consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives have been synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic acid, include a molecular weight of 252.27 and a melting point of 118 - 120 degrees Celsius .Scientific Research Applications
Medicinal Chemistry
3-(4-Fluorophenyl)thiophene-2-carboxylic acid: is a compound of interest in medicinal chemistry due to its potential biological activity. Thiophene derivatives have been studied for their pharmacological properties, including anticancer , anti-inflammatory , and antimicrobial activities . Specifically, fluorinated thiophenes are known to act as selective class II histone deacetylase (HDAC) inhibitors , which are valuable in cancer treatment strategies.
Material Science
In material science, 3-(4-Fluorophenyl)thiophene-2-carboxylic acid can be utilized in the synthesis of polymers . These polymers find applications in various fields, such as the development of blue light-emitting materials , which are crucial for display technologies. Additionally, the compound’s derivatives are investigated for their thermally irreversible photochromic properties , which have implications for smart material design.
Organic Electronics
The role of 3-(4-Fluorophenyl)thiophene-2-carboxylic acid in organic electronics is significant. Fluorinated thiophenes are widely used as soluble semiconductors , which are essential components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These materials are at the forefront of developing flexible and lightweight electronic devices.
Corrosion Inhibition
Thiophene derivatives, including 3-(4-Fluorophenyl)thiophene-2-carboxylic acid , are known to serve as corrosion inhibitors . They play a vital role in protecting metals and alloys from corrosive environments, which is crucial in extending the life and maintaining the integrity of industrial machinery and infrastructure.
Agriculture
While specific applications of 3-(4-Fluorophenyl)thiophene-2-carboxylic acid in agriculture are not directly mentioned in the literature, thiophene derivatives have been explored for their fungicidal properties . Such compounds could potentially be developed into agricultural chemicals that help protect crops from fungal diseases.
Environmental Science
In environmental science, the applications of 3-(4-Fluorophenyl)thiophene-2-carboxylic acid may include its use as a precursor in synthetic pathways for environmentally friendly compounds. The literature suggests that thiophene derivatives can be associated with biological activities like antioxidant and anti-inflammatory effects , which might be beneficial in developing eco-friendly materials.
Mechanism of Action
Mode of Action
It is known that many thiophene derivatives interact with their targets through various mechanisms, such as binding to receptors or enzymes, inhibiting specific pathways, or modulating cellular processes .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways, depending on their specific chemical structure and the biological context .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with, and could range from modulation of cellular processes to potential therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Fluorophenyl)thiophene-2-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2S/c12-8-3-1-7(2-4-8)9-5-6-15-10(9)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIDKEQHCRGPKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.